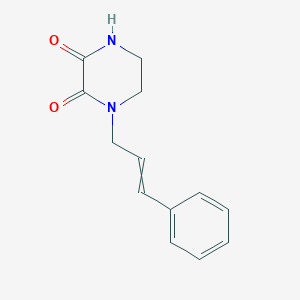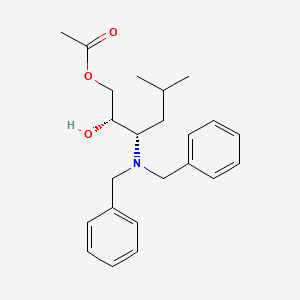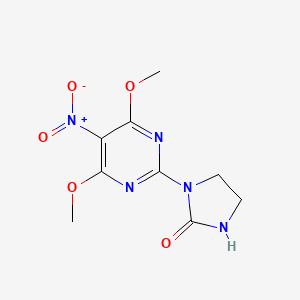![molecular formula C20H30N4O6 B12607304 2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid CAS No. 648441-28-5](/img/structure/B12607304.png)
2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid is a complex organic compound featuring a dodecane backbone with two 1,2,4-oxadiazole rings and diacetic acid groups. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid typically involves the reaction of dodecanediol with amidoxime in the presence of carbonyl diimidazoles (CDI) in toluene. The reaction conditions include:
Solvent: Toluene
Catalyst: Carbonyl diimidazoles (CDI)
Temperature: Reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The oxadiazole rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole rings .
科学研究应用
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-infective properties.
Industry: Utilized in the development of new materials with specific chemical properties
作用机制
The mechanism by which 2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole rings can form hydrogen bonds with target molecules, influencing their activity and stability. This compound can also interfere with the metabolic pathways of microorganisms, contributing to its antibacterial and antiviral properties .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: Another class of oxadiazoles with different regioisomeric forms and properties.
Uniqueness
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid is unique due to its specific dodecane backbone and the presence of two oxadiazole rings, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
648441-28-5 |
|---|---|
分子式 |
C20H30N4O6 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
2-[3-[12-[5-(carboxymethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H30N4O6/c25-19(26)13-17-21-15(23-29-17)11-9-7-5-3-1-2-4-6-8-10-12-16-22-18(30-24-16)14-20(27)28/h1-14H2,(H,25,26)(H,27,28) |
InChI 键 |
FHUQWXWBPRIMSW-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCC1=NOC(=N1)CC(=O)O)CCCCCC2=NOC(=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-Fluoro-4-(2-methylbutan-2-yl)phenyl]acetamide](/img/structure/B12607250.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopropyl]benzamide](/img/structure/B12607254.png)
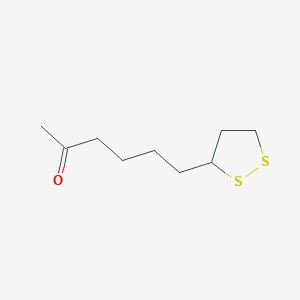
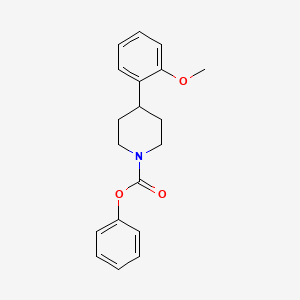
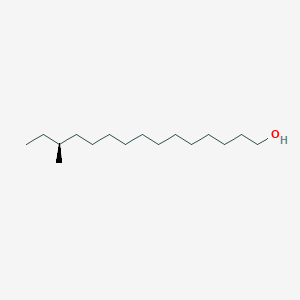
amino}oxidanide](/img/structure/B12607274.png)
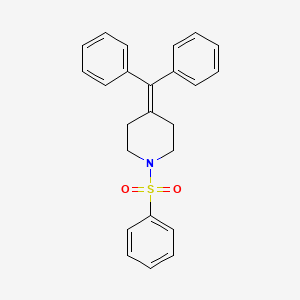
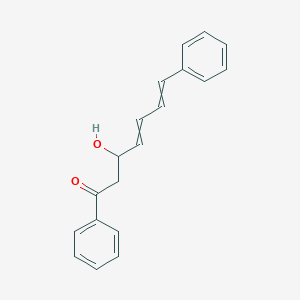
![3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile](/img/structure/B12607289.png)
